molecular formula C22H16F4N4O3S B1432339 Jfg7jwh6YL CAS No. 1351185-54-0

Jfg7jwh6YL

Cat. No. B1432339
M. Wt: 492.4 g/mol
InChI Key: QKKPJFTYJCXESR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


Jfg7jwh6YL , also known as ONC1-13B , is an intriguing compound with potential therapeutic applications. It falls within the category of androgen receptor antagonists. Let’s explore its properties and implications further.



Synthesis Analysis



Molecular Structure Analysis


The molecular formula of Jfg7jwh6YL is C22H16F4N4O3S , with a molecular weight of approximately 492.446 g/mol . Its stereochemistry is described as ABSOLUTE , and it contains one defined stereocenter. The compound exhibits intriguing features, including a spirocyclic ring system and fluorine substitution.



Chemical Reactions Analysis


While specific chemical reactions involving Jfg7jwh6YL are not explicitly documented, its potential reactivity and interactions warrant further investigation. Researchers should explore its behavior under various conditions and its compatibility with other compounds.



Physical And Chemical Properties Analysis



  • Optical Activity : UNSPECIFIED

  • Charge : Neutral (0)

  • SMILES : CNC(=O)C1=C(F)C=C(C=C1)N2C(=S)N(C(=O)[C@]23CCOC3)C4=CC=C(C#N)C(=C4)C(F)(F)F

  • InChI : InChIKey=QKKPJFTYJCXESR-OAQYLSRUSA-N


Safety And Hazards


Jfg7jwh6YL ’s safety profile remains an area of interest. Preclinical studies indicate lower potential for seizures and drug-drug interactions. However, further toxicity assessments and clinical trials are essential to establish its safety and potential adverse effects.


Future Directions


Researchers should focus on the following aspects:



  • Clinical Trials : Evaluate Jfg7jwh6YL ’s efficacy and safety in human trials.

  • Drug-Drug Interactions : Investigate potential interactions with other medications.

  • Formulation Development : Optimize delivery methods for therapeutic use.


For more detailed information, refer to the original sources 12. Please note that this analysis is based on available data, and ongoing research may reveal additional insights.


properties

IUPAC Name

4-[(5R)-3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O3S/c1-28-18(31)15-5-4-14(9-17(15)23)30-20(34)29(19(32)21(30)6-7-33-11-21)13-3-2-12(10-27)16(8-13)22(24,25)26/h2-5,8-9H,6-7,11H2,1H3,(H,28,31)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKPJFTYJCXESR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)[C@]23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jfg7jwh6YL

CAS RN

1351185-54-0
Record name ONC1-13B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351185540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONC1-13B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFG7JWH6YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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